molecular formula C11H13BrClN B8506299 6-Bromo-1-(2-chloroethyl)-1,2,3,4-tetrahydroquinoline

6-Bromo-1-(2-chloroethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8506299
M. Wt: 274.58 g/mol
InChI Key: GLYIBONLBXJXBR-UHFFFAOYSA-N
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Patent
US08173813B2

Procedure details

A round bottom flask was charged with 1-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone (compound 1, 0.546 g, 1.892 mmol) and treated with borane-THF complex (1M in THF, 18.9 mL, 18.9 mmol, 10 equivalents) and the resulting mixture stirred overnight at room temperature. After cooling to 0° C., the reaction was quenched by dropwise addition of methanol (5 mL) and stirred for 10 minutes at 0° C. The mixture was concentrated under reduced pressure and purified directly on silica gel eluting with 10% ethyl acetate/90% hexanes to yield a viscous residue, 2 (0.519 g, 100%). 1H-NMR (CDCl3) δ 7.11 (dd, 1H, J=8.7, 2.4 Hz), 7.08-7.04 (m, 1H), 6.42 (d, 1H, J=8.7), 3.64-3.56 (m, 4H), 3.35 (t, 2H, J=5.6 Hz), 2.73 (t, 2H, J=6.3 Hz), 1.97-1.89 (m, 2H). MS (ESI+): 274/276 (MH+, 100).
Quantity
0.546 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([C:12](=O)[CH2:13][Cl:14])[CH2:7][CH2:6][CH2:5]2.B.C1COCC1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][CH2:13][Cl:14])[CH2:7][CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.546 g
Type
reactant
Smiles
BrC=1C=C2CCCN(C2=CC1)C(CCl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CCCN(C2=CC1)C(CCl)=O
Step Two
Name
Quantity
18.9 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by dropwise addition of methanol (5 mL)
STIRRING
Type
STIRRING
Details
stirred for 10 minutes at 0° C
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified directly on silica gel eluting with 10% ethyl acetate/90% hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2CCCN(C2=CC1)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.519 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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